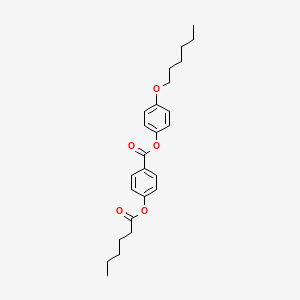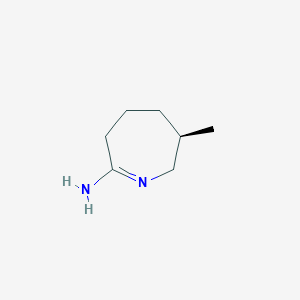
Ferric ammonium edta
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ferric ammonium ethylenediaminetetraacetic acid (EDTA) is a coordination complex formed from ferric ions and EDTA. It is a yellowish compound that is soluble in water and has a high affinity for ferric ions. This compound is widely used in various fields, including agriculture, industry, and biochemistry, due to its ability to chelate metal ions and enhance their solubility .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ferric ammonium EDTA is typically synthesized by reacting ethylenediaminetetraacetic acid with ferric salts. The process involves dissolving ethylenediaminetetraacetic acid in water and heating it, followed by the gradual addition of a ferric salt solution. The reaction mixture is then crystallized and dried to obtain this compound as a crystalline product .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions where ethylenediaminetetraacetic acid is combined with ferric chloride or ferric sulfate under controlled conditions. The reaction is carried out in aqueous solutions, and the resulting product is purified through crystallization and drying processes .
Chemical Reactions Analysis
Types of Reactions
Ferric ammonium EDTA undergoes various chemical reactions, including:
Oxidation: It can also participate in oxidation reactions, particularly in the presence of strong oxidizing agents.
Substitution: The compound can undergo substitution reactions where the ferric ion is replaced by other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with this compound include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The reactions are typically carried out in aqueous solutions under controlled pH conditions .
Major Products
The major products formed from these reactions depend on the specific reactants and conditions used. For example, reduction reactions yield alcohols, while oxidation reactions can produce various oxidized products .
Scientific Research Applications
Ferric ammonium EDTA has a wide range of applications in scientific research:
Mechanism of Action
Ferric ammonium EDTA exerts its effects by chelating metal ions, forming stable complexes that enhance the solubility and bioavailability of the metal ions. The stability of these complexes prevents the metal ions from precipitating and allows them to be effectively utilized in various applications . The molecular targets and pathways involved include the binding of metal ions to the nitrogen and oxygen atoms in the EDTA molecule, forming a stable coordination complex .
Comparison with Similar Compounds
Ferric ammonium EDTA is compared with other similar compounds such as:
Ferric sodium EDTA: Similar in structure and function, but with sodium ions instead of ammonium ions.
Ferric citrate: Used as a phosphate binder and iron replacement product, particularly in medical applications.
Ferric sulfate: Commonly used in water treatment and as a coagulant.
This compound is unique due to its high stability and solubility in water, making it particularly effective in applications where metal ion solubility is crucial .
Properties
Molecular Formula |
C10H19FeN3O8 |
|---|---|
Molecular Weight |
365.12 g/mol |
IUPAC Name |
azanium;2-[2-[bis(carboxymethyl)amino]ethyl-(carboxymethyl)amino]acetate;iron |
InChI |
InChI=1S/C10H16N2O8.Fe.H3N/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;1H3 |
InChI Key |
RCNKIMQNXOYRGC-UHFFFAOYSA-N |
Canonical SMILES |
C(CN(CC(=O)O)CC(=O)[O-])N(CC(=O)O)CC(=O)O.[NH4+].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)



![2-Azetidinone,4-ethoxy-1-[(1S)-1-phenylethyl]-,(4R)-(9CI)](/img/structure/B13819347.png)







